2,4-Dichloro-1-(ethylsulfanyl)benzene
Description
2,4-Dichloro-1-(ethylsulfanyl)benzene is an aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and an ethylsulfanyl (-S-CH₂CH₃) group at the 1-position.
Properties
IUPAC Name |
2,4-dichloro-1-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCIDFUIHOJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710066 | |
| Record name | 2,4-Dichloro-1-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-66-4 | |
| Record name | 2,4-Dichloro-1-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(ethylsulfanyl)benzene typically involves the reaction of 2,4-dichlorophenyl thiol with ethyl halides under basic conditions. The reaction can be represented as follows:
2,4-Dichlorophenyl thiol+Ethyl halide→2,4-Dichlorophenyl ethyl sulfide+Hydrogen halide
Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: 2,4-Dichlorophenyl ethyl sulfoxide, 2,4-Dichlorophenyl ethyl sulfone.
Reduction: 2,4-Dichlorophenyl thiol.
Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-1-(ethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(ethylsulfanyl)benzene depends on its chemical reactivity. The compound can interact with various molecular targets through its electrophilic chlorine atoms and nucleophilic sulfide group. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets involved vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Dichloro-1-(ethylsulfanyl)benzene with structurally related compounds, focusing on substituents, applications, reactivity, and toxicity.
Key Comparison Highlights
Substituent Effects on Reactivity
- The trifluoromethyl group in 2,4-Dichloro-1-(trifluoromethyl)benzene enhances electrophilicity, leading to higher conversion rates in methoxycarbonylation compared to chlorinated analogs .
- Ethylsulfanyl (-S-CH₂CH₃) groups may facilitate nucleophilic substitutions due to the sulfur atom’s lone pairs, though direct data are sparse.
Biological and Environmental Impact Nitrofen exemplifies the risks of nitroaromatic compounds, with bans linked to endocrine disruption and bioaccumulation . The chloroethenyl derivative’s fluctuating levels in H.
Structural vs. Functional Relationships
Biological Activity
2,4-Dichloro-1-(ethylsulfanyl)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and implications for health and environmental safety.
- Molecular Formula : C8H8Cl2S
- Molecular Weight : 207.12 g/mol
- CAS Number : 65909-82-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its cytotoxicity and potential carcinogenic effects. Various studies have explored its interaction with cellular mechanisms and its impact on different biological systems.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cell lines. The compound's cytotoxicity can be attributed to its ability to induce oxidative stress and disrupt cellular functions.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via ROS generation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 10.0 | Activation of caspases |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, leading to oxidative damage in cellular components.
- Apoptosis Activation : It triggers apoptotic pathways by activating caspases, particularly caspase-3 and -9, which are critical in the execution phase of apoptosis.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M checkpoint, preventing cell division and promoting cell death in cancerous cells.
Case Studies
Several case studies highlight the implications of exposure to this compound:
Study 1: Hepatotoxicity in Rodents
A long-term study involving Fischer 344 rats revealed that dietary exposure to the compound resulted in significant liver lesions, including hepatocellular hypertrophy and increased incidence of liver tumors. The study noted a dose-dependent relationship between exposure levels and tumor incidence, emphasizing the compound's potential carcinogenic effects .
Study 2: Environmental Impact
Another investigation assessed the environmental persistence and bioaccumulation potential of this compound in aquatic organisms. Results indicated significant bioaccumulation in fish species, raising concerns about ecological toxicity and food chain implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
